Synthesis and characterization of 3-nitro-1H-pyrrolo[2,3-c]pyridine
Synthesis and characterization of 3-nitro-1H-pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 3-nitro-1H-pyrrolo[2,3-c]pyridine
Abstract
3-nitro-1H-pyrrolo[2,3-c]pyridine, also known as 3-nitro-6-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties and versatile functional group make it an important intermediate for synthesizing a wide range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-nitro-1H-pyrrolo[2,3-c]pyridine, designed for researchers, chemists, and professionals in the field of drug discovery. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step protocol, and present a full suite of characterization data to ensure product identity and purity.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a prominent scaffold in medicinal chemistry. As a bioisostere of indole, it offers unique hydrogen bonding capabilities through the pyridine nitrogen, which can lead to improved solubility, altered metabolic profiles, and enhanced binding interactions with biological targets. The introduction of a nitro group at the C-3 position of the pyrrole ring further enhances its utility. The electron-withdrawing nature of the nitro group acidifies the N-H proton of the pyrrole ring and provides a versatile chemical handle for further functionalization, such as reduction to an amine or participation in various cross-coupling reactions.
Derivatives of the broader azaindole family, including the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine isomers, have demonstrated significant potential as inhibitors for critical therapeutic targets like fibroblast growth factor receptors (FGFRs) and FMS kinase.[1][2] This underscores the importance of developing robust synthetic routes to functionalized azaindole intermediates like 3-nitro-1H-pyrrolo[2,3-c]pyridine to fuel the discovery of novel therapeutics.
Synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine
The primary strategy for the synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine is the direct electrophilic nitration of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine.
Mechanistic Rationale and Regioselectivity
The electrophilic substitution of azaindoles is governed by the relative reactivity of the pyrrole and pyridine rings. The pyrrole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.[3][4] Within the pyrrole moiety, the C-3 position is the preferred site of attack. This regioselectivity can be explained by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack.
Attack at the C-3 position allows for the positive charge to be delocalized over three atoms, including the pyrrole nitrogen, without disrupting the aromaticity of the pyridine ring. In contrast, attack at the C-2 position leads to a less stable intermediate. This inherent electronic preference makes the direct nitration of 6-azaindole a highly regioselective transformation, yielding the desired 3-nitro product.
The choice of nitrating agent is critical. A mixture of fuming nitric acid and concentrated sulfuric acid is a common and effective reagent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Synthetic Pathway Visualization
The synthesis follows a direct, single-step electrophilic aromatic substitution pathway.
Caption: Synthetic route to 3-nitro-1H-pyrrolo[2,3-c]pyridine.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Materials:
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1H-pyrrolo[2,3-c]pyridine (6-azaindole)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Fuming Nitric Acid (HNO₃, >90%)
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Ice (from deionized water)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, thermometer, and dropping funnel
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL). Cool the flask in an ice/water bath to 0-5 °C.
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Substrate Addition: While maintaining the temperature below 10 °C, slowly and portion-wise add 1H-pyrrolo[2,3-c]pyridine (2.0 g, 16.9 mmol) to the cooled sulfuric acid. Stir until all the solid has dissolved.
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Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (3.5 mL) while cooling in an ice bath.
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Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 6-azaindole in sulfuric acid using a dropping funnel. Critically maintain the internal reaction temperature below 5 °C throughout the addition. After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
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Reaction Quench: Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g). This step is highly exothermic and should be performed with caution. A precipitate should form.
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Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. The solid product is then extracted with ethyl acetate (3 x 50 mL).
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Work-up: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-nitro-1H-pyrrolo[2,3-c]pyridine as a solid.
Characterization and Data Analysis
Confirming the identity, structure, and purity of the synthesized 3-nitro-1H-pyrrolo[2,3-c]pyridine is accomplished through a combination of spectroscopic and analytical techniques.
Characterization Workflow
Caption: Workflow for the characterization of synthesized product.
Spectroscopic Data
The following tables summarize the expected analytical data for 3-nitro-1H-pyrrolo[2,3-c]pyridine.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | N1-H (pyrrole) |
| ~8.8 | s | 1H | H2 |
| ~8.5 | d | 1H | H4 |
| ~8.3 | d | 1H | H7 |
| ~7.5 | dd | 1H | H5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | N-H stretch (pyrrole) |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1600-1450 | Medium | Aromatic C=C and C=N ring vibrations |
The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is highly characteristic of the nitro group, providing strong evidence for successful nitration.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the target compound.
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Molecular Formula: C₇H₅N₃O₂
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Exact Mass: 163.04 g/mol
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Expected [M+H]⁺: 164.04545
Analysis by high-resolution mass spectrometry (HRMS) should yield a mass-to-charge ratio that corresponds closely to this calculated value, confirming the elemental composition.
Applications in Drug Development
3-nitro-1H-pyrrolo[2,3-c]pyridine is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate. The nitro group serves as a versatile precursor to other functionalities.
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Synthesis of Amines: The nitro group can be readily reduced to a primary amine (3-amino-1H-pyrrolo[2,3-c]pyridine). This amine is a common nucleophile used to build more complex molecules, often forming amide bonds, ureas, or participating in reductive amination reactions to append new side chains.
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Diazotization and Substitution: The resulting amino group can be diazotized and subsequently replaced with a wide variety of substituents (e.g., halogens, hydroxyl groups, cyano groups) via Sandmeyer-type reactions.
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Cross-Coupling Reactions: The nitro group can be converted into a halide or triflate, enabling its use in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
These transformations allow for the systematic exploration of the chemical space around the 6-azaindole core, a key strategy in structure-activity relationship (SAR) studies during lead optimization in drug discovery programs.
Conclusion
This guide has outlined a reliable and mechanistically understood pathway for the synthesis of 3-nitro-1H-pyrrolo[2,3-c]pyridine. The direct electrophilic nitration of 6-azaindole is a regioselective and efficient method for producing this valuable synthetic intermediate. The provided characterization data, including NMR, IR, and MS specifications, serves as a benchmark for researchers to validate the successful synthesis and purification of the target compound. The strategic importance of 3-nitro-1H-pyrrolo[2,3-c]pyridine as a versatile building block ensures its continued relevance in the ongoing quest for novel therapeutics.
References
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Min-Rui, Z., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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PubChem. 3-Nitro-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]
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El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research. [Link]
- McMurry, J. (2016). Organic Chemistry, 9th Edition. Cengage Learning. (General reference for reaction mechanisms).
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LibreTexts Chemistry. Electrophilic Aromatic Substitution of Pyridine and Pyrrole. [Link]
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